
3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid
Overview
Description
“3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid” is a biochemical used for proteomics research . Its molecular formula is C15H20N2O2 and it has a molecular weight of 260.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources, apart from its molecular weight and formula .Scientific Research Applications
Metabolic Syndrome and Diabetes Management
Recent studies have highlighted the promising role of indole derivatives, such as indole-3-propionic acid, in managing metabolic disorders. These compounds are reported to improve metabolic health by enhancing blood glucose control, increasing insulin sensitivity, and inhibiting liver lipid synthesis. Their effect extends to correcting intestinal microbial disorders, maintaining the intestinal barrier, and suppressing inflammatory responses, indicating a potential compound for treating metabolic syndrome (Zhang et al., 2022).
Antimicrobial and Anti-Inflammatory Activities
Indole derivatives have shown significant antimicrobial and anti-inflammatory properties. For example, organotin(IV) complexes with indole-3-propionic acid exhibited substantial antibacterial activity against various bacterial strains, suggesting their utility in developing new antibacterial agents (Chilwal et al., 2014). Furthermore, compounds derived from indole-3-acetic acid analogs demonstrated notable antioxidant activities, which can be critical in mitigating oxidative stress associated with inflammation (Naik et al., 2011).
Neuroprotection and Alzheimer’s Disease
Indole-3-propionic acid (IPA) has been identified as a potent neuroprotectant and antioxidant, inhibiting beta-amyloid fibril formation, a hallmark of Alzheimer's disease pathogenesis. This compound's properties make it a potential disease-modifying therapy for Alzheimer’s disease, offering a new avenue for treatment strategies (Bendheim et al., 2002).
Cardiometabolic Health
The gut microbiome's role in cardiometabolic diseases has gained attention, with indole-3-propionic acid emerging as a key microbial metabolite influencing heart health. This compound modulates mitochondrial function in cardiomyocytes, suggesting a direct impact on cardiac physiology and potential therapeutic applications for heart failure and other cardiometabolic disorders (Gesper et al., 2021).
properties
IUPAC Name |
3-[3-(diethylaminomethyl)indol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-17(4-2)11-13-12-18(10-9-16(19)20)15-8-6-5-7-14(13)15/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPOTRCLDJRTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN(C2=CC=CC=C21)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



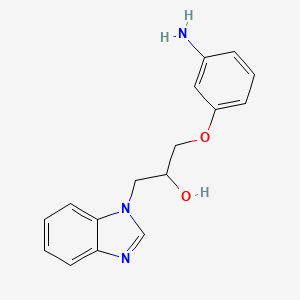
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)
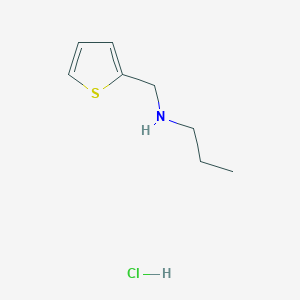
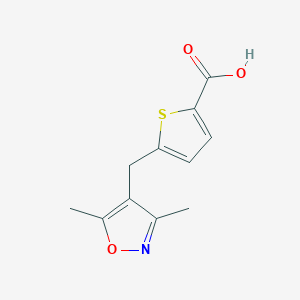
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)
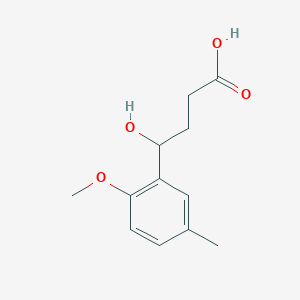
![1-[2-(2-Methoxy-phenoxy)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3162529.png)
amino]-acetic acid](/img/structure/B3162538.png)
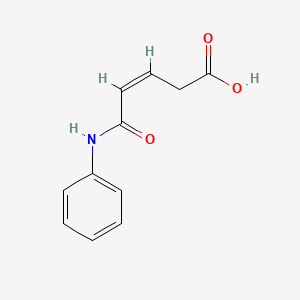
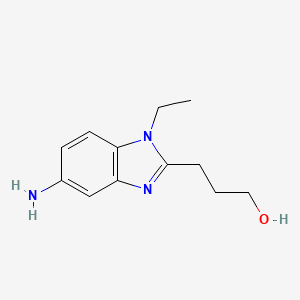


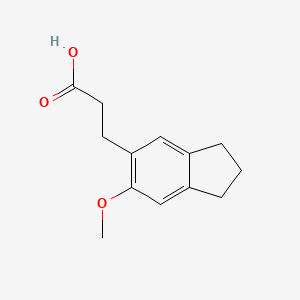
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)